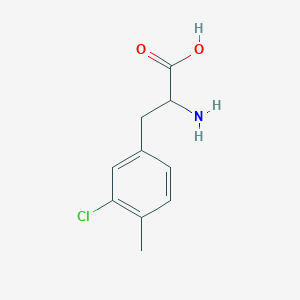

3-Chloro-4-methyl-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-Chloro-4-méthyl-L-phénylalanine est un dérivé de la phénylalanine, un acide aminé essentiel. Ce composé est caractérisé par la présence d'un atome de chlore en position trois et d'un groupe méthyle en position quatre sur le cycle phényle. Les dérivés de la phénylalanine sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines, notamment la médecine, la chimie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3-Chloro-4-méthyl-L-phénylalanine peut être réalisée par plusieurs méthodes. Une approche courante implique la chloration de la 4-méthyl-L-phénylalanine en utilisant un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore. La réaction est généralement effectuée dans des conditions contrôlées pour assurer une chloration sélective à la position souhaitée .

Méthodes de production industrielle : La production industrielle de la 3-Chloro-4-méthyl-L-phénylalanine implique souvent l'utilisation de procédés biocatalytiques. Par exemple, l'inversion stéréochimique des dérivés de la L-phénylalanine en utilisant des biocatalyseurs entiers a été rapportée pour produire des taux de conversion et une pureté optique élevés . Cette méthode est avantageuse en raison de son efficacité et de sa nature respectueuse de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions : La 3-Chloro-4-méthyl-L-phénylalanine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d'amine ou d'alcool correspondants.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou l'ammoniac.

Principaux produits formés :

Oxydation : Formation d'acide 3-chloro-4-méthylbenzoïque.

Réduction : Formation de 3-chloro-4-méthylbenzylamine.

Substitution : Formation de 3-hydroxy-4-méthyl-L-phénylalanine.

4. Applications de la recherche scientifique

La 3-Chloro-4-méthyl-L-phénylalanine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Etudié pour son rôle potentiel dans l'inhibition enzymatique et la synthèse des protéines.

Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

5. Mécanisme d'action

Le mécanisme d'action de la 3-Chloro-4-méthyl-L-phénylalanine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes, affectant les voies biochimiques. Par exemple, il peut inhiber l'hydroxylase de la tryptophane, conduisant à une synthèse réduite de la sérotonine . Cette inhibition peut avoir divers effets physiologiques, notamment la modulation de l'humeur et du comportement.

Composés similaires :

4-Chloro-DL-phénylalanine : Un autre dérivé chloré de la phénylalanine, connu pour son rôle d'inhibiteur de l'hydroxylase de la tryptophane.

4-Nitro-L-phénylalanine : Un dérivé nitro-substitué avec des propriétés antimicrobiennes.

4-Méthyl-L-phénylalanine : Un dérivé méthyl-substitué utilisé dans la synthèse de peptides et de protéines.

Unicité : La 3-Chloro-4-méthyl-L-phénylalanine est unique en raison de la présence de groupes chlore et méthyle sur le cycle phényle. Cette double substitution confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.

Applications De Recherche Scientifique

3-Chloro-4-methyl-L-phenylalanine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-methyl-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit tryptophan hydroxylase, leading to reduced synthesis of serotonin . This inhibition can have various physiological effects, including modulation of mood and behavior.

Comparaison Avec Des Composés Similaires

4-Chloro-DL-phenylalanine: Another chlorinated derivative of phenylalanine, known for its role as a tryptophan hydroxylase inhibitor.

4-Nitro-L-phenylalanine: A nitro-substituted derivative with antimicrobial properties.

4-Methyl-L-phenylalanine: A methyl-substituted derivative used in the synthesis of peptides and proteins.

Uniqueness: 3-Chloro-4-methyl-L-phenylalanine is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Propriétés

Formule moléculaire |

C10H12ClNO2 |

|---|---|

Poids moléculaire |

213.66 g/mol |

Nom IUPAC |

2-amino-3-(3-chloro-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

Clé InChI |

AMMKDLMOXARMLH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)CC(C(=O)O)N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)

![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)

![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)

![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)

![4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid](/img/structure/B12308738.png)

![Rac-tert-butyl n-([(3r,4r)-4-aminooxolan-3-yl]methyl)carbamate](/img/structure/B12308749.png)